molecular formula C29H29NO5 B301976 2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid

2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid

Cat. No. B301976
M. Wt: 471.5 g/mol
InChI Key: VGGRQQUYIUSIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid, also known as Compound A, is a novel chemical compound that has shown promising results in scientific research. This compound has a unique chemical structure that makes it an interesting subject of study.

Mechanism of Action

The mechanism of action of 2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid A is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid A has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). It has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in inflammation. Additionally, it has been found to increase the expression of heme oxygenase-1 (HO-1), an enzyme that is involved in the protection against oxidative stress.

Advantages and Limitations for Lab Experiments

2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid A has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. It also has a relatively low toxicity, which makes it suitable for in vitro and in vivo studies. However, there are also some limitations to the use of 2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid A in lab experiments. Its solubility in water is relatively low, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid A. One potential direction is the investigation of its potential as a therapeutic agent for cancer and inflammatory diseases. Another potential direction is the investigation of its effects on the central nervous system, as it has been found to have neuroprotective properties. Additionally, further studies are needed to fully understand its mechanism of action and to develop new synthesis methods that can improve its yield and solubility.

Synthesis Methods

The synthesis of 2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid A is a complex process that involves several steps. The first step is the preparation of 4-methylphenylmagnesium bromide, which is then reacted with 2-(4-methoxyphenyl)acetonitrile to form 2-(4-methoxyphenyl)-1-phenylethanone. This intermediate product is then reacted with 1,2,3,4-tetrahydroacridin-9-one to form 2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid A. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid A has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. In one study, 2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid A was shown to inhibit the growth of cancer cells in vitro and in vivo. In another study, it was found to reduce inflammation in a mouse model of rheumatoid arthritis. These findings suggest that 2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid A may have potential as a therapeutic agent for cancer and inflammatory diseases.

properties

Product Name

2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid

Molecular Formula

C29H29NO5

Molecular Weight

471.5 g/mol

IUPAC Name

2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid

InChI

InChI=1S/C29H29NO5/c1-18-12-14-19(15-13-18)17-35-25-11-3-2-6-20(25)27-28-21(7-4-9-23(28)31)30(16-26(33)34)22-8-5-10-24(32)29(22)27/h2-3,6,11-15,27H,4-5,7-10,16-17H2,1H3,(H,33,34)

InChI Key

VGGRQQUYIUSIFV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C3C4=C(CCCC4=O)N(C5=C3C(=O)CCC5)CC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C3C4=C(CCCC4=O)N(C5=C3C(=O)CCC5)CC(=O)O

Origin of Product

United States

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